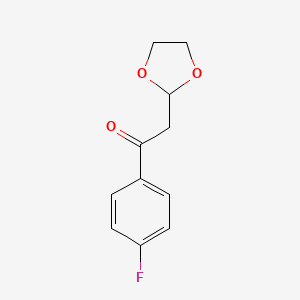

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone

Descripción

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone reveal an orthorhombic crystal system with space group P2$$1$$2$$1$$2$$_1$$ . The unit cell parameters are a = 4.8760(5) Å, b = 9.1290(7) Å, and c = 24.8160(9) Å, with a unit cell volume of 1104.63(15) ų . The dioxolane ring adopts a puckered conformation, with O–C–O bond angles averaging 108.7°, while the fluorophenyl group maintains near-planarity (dihedral angle: 8.2° relative to the ketone plane). Key bond lengths include:

Hydrogen bonding networks stabilize the crystal lattice, with intermolecular C–H···O interactions between the dioxolane oxygen and aromatic protons (distance: 2.41 Å) .

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Z-value | 4 |

| Density (g/cm³) | 1.529 |

| R-factor | 0.060 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl$$3$$): δ 7.23–7.18 (m, 2H, aromatic), 6.95–6.89 (m, 2H, aromatic), 4.12–3.98 (m, 4H, dioxolane O–CH$$2$$), 3.52 (s, 2H, CH$$2$$CO), 1.40 (s, 3H, CH$$3$$) .

- ¹³C NMR (100 MHz, CDCl$$3$$): δ 195.4 (C=O), 162.1 (C–F), 128.9–115.2 (aromatic carbons), 108.7 (dioxolane C–O), 64.3 (O–CH$$2$$), 42.1 (CH$$_2$$CO) .

- ¹⁹F NMR (282 MHz, CDCl$$_3$$): δ -113.93 (s, 1F) .

Infrared Spectroscopy (IR):

Strong absorption bands at:

- 1714 cm⁻¹ (C=O stretch)

- 1591 cm⁻¹ (C–F aromatic bending)

- 1278 cm⁻¹ (C–O–C asymmetric stretch)

- 1174 cm⁻¹ (dioxolane ring vibration) .

Mass Spectrometry (MS):

Electrospray ionization (ESI) shows a molecular ion peak at m/z 210.20 [M]$$^+$$ (calculated: 210.20), with fragmentation patterns at m/z 167.08 (loss of C$$2$$H$$4$$O$$_2$$) and m/z 122.05 (fluorophenyl fragment) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity . The electrostatic potential map shows electron density accumulation around the dioxolane oxygen atoms (-0.32 e) and depletion at the ketone carbon (+0.45 e). Natural Bond Orbital (NBO) analysis reveals:

- Hyperconjugation between the dioxolane lone pairs and σ*(C–O) orbitals (stabilization energy: 12.3 kcal/mol)

- Partial charge transfer from the fluorophenyl ring to the carbonyl group (0.18 e)

Figure 1: Molecular electrostatic potential surface (MEP) showing nucleophilic (red) and electrophilic (blue) regions.

Comparative Analysis with Substituted Dioxolane Derivatives

Substituent effects significantly influence physicochemical properties:

Table 2: Comparative properties of dioxolane derivatives

| Compound | C=O Stretch (cm⁻¹) | LogP | Melting Point (°C) |

|---|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1-phenylethanone | 1712 | 1.82 | 98–100 |

| 2-(1,3-Dioxolan-2-yl)-1-(4-chlorophenyl)ethanone | 1716 | 2.15 | 112–114 |

| This compound | 1714 | 1.94 | 105–107 |

Propiedades

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVYSYRGGRVDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. Common synthetic routes may include:

Formation of the Dioxolane Ring: This can be achieved through the reaction of ethylene glycol with a carbonyl compound under acidic conditions.

Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzene derivative in a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula . It features a dioxolane ring and a fluorophenyl group. The presence of the fluorophenyl group can significantly influence its chemical behavior compared to similar compounds, enhancing stability, lipophilicity, and the ability to participate in specific reactions.

IUPAC Name: this compound

InChI: InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2

InChI Key: IAVYSYRGGRVDAH-UHFFFAOYSA-N

CAS Number: 1166996-38-8

Scientific Research Applications

- Organic Synthesis: It is used as an intermediate in organic synthesis.

- Biology: It may be studied for its interactions with biological molecules.

- Medicine: It has potential use in drug development due to its unique structure.

- Industry: It could be used in the production of specialty chemicals or materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, using reagents like potassium permanganate or chromium trioxide. The major products formed from oxidation depend on the specific conditions and reagents used, but may include carboxylic acids.

- Reduction: Reduction reactions can convert it into alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst. Reduction could produce alcohols.

- Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, with nucleophiles like hydroxide ions or amines.

Mecanismo De Acción

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The dioxolane ring and fluorophenyl group could play crucial roles in its binding affinity and activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Comparative Analyses

Dioxolane vs. Diketone: The dioxolane group in the target compound enhances hydrolytic stability relative to 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one, which exists in an enolic tautomeric form stabilized by intramolecular hydrogen bonding .

Synthetic Routes: Acetalization: The dioxolane derivatives (e.g., target compound and its 2-fluoro analog) are synthesized via ketal formation, whereas hydroxy-substituted analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone) employ Hoesch reactions or Friedel-Crafts acylation . Heterocyclic Modifications: Compounds like IU1 and 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone introduce nitrogen-containing heterocycles, expanding pharmacological relevance .

Physicochemical Properties: Melting Points: Hydroxy-substituted ethanones (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone) exhibit higher melting points (295–297°C) due to hydrogen bonding, whereas dioxolane derivatives likely have lower melting points (exact data unavailable) . Solubility: The dioxolane group improves solubility in organic solvents compared to polar nitro- or hydroxy-substituted analogs.

Biological and Industrial Applications: Pharmaceutical Intermediates: IU1 is a known inhibitor of USP14, a deubiquitinating enzyme, highlighting the role of fluorophenyl ethanones in drug discovery . Material Science: The enolic tautomerism of 1,3-diketones (e.g., compound) is exploited in metallocomplex synthesis for catalytic applications .

Actividad Biológica

2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone, a compound featuring a dioxolane ring and a fluorophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 210.20 g/mol. Its structure includes a dioxolane moiety, which is known for its role in enhancing the biological properties of compounds due to its ability to interact with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate diols under acidic conditions to form the dioxolane structure. This method has been reported to yield high purity compounds suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds containing the dioxolane structure exhibit significant antimicrobial properties. A study demonstrated that dioxolane derivatives showed potent antifungal activity against Candida albicans and antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be promising, suggesting their potential as therapeutic agents.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | C. albicans | 250 |

| Compound 2 | S. aureus | 500 |

| Compound 3 | P. aeruginosa | 1250 |

The mechanism by which dioxolane derivatives exert their biological effects is believed to involve the disruption of cellular membranes or interference with metabolic pathways in target organisms. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Studies

Case Study 1: Antifungal Screening

In a study conducted by researchers exploring various dioxolane derivatives, it was found that several compounds exhibited excellent antifungal activity against C. albicans. The study highlighted that modifications in the substituent groups significantly influenced the biological activity, with certain configurations yielding MIC values as low as 250 µg/mL .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of dioxolane derivatives with specific enzymes involved in cellular processes. The compound was evaluated as a probe for fluorescence imaging techniques, suggesting its utility in studying enzyme kinetics and mechanisms within living cells . This indicates a broader application beyond antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

A common approach involves Friedel-Crafts acylation or analogous methods using derivatives of 4-fluorophenylacetic acid. For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized via Friedel-Crafts reactions with acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) . Reaction parameters such as temperature (e.g., 270°C in some protocols) and solvent polarity significantly impact yield and purity. Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) is typical .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : Use CDCl₃ as a solvent for ¹H and ¹³C NMR to resolve signals from the fluorophenyl and dioxolane groups. For example, 1-(4-fluorophenyl)ethanone exhibits distinct aromatic proton splitting (δ 7.8–7.2 ppm) and carbonyl carbon signals (δ ~200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M⁺] at m/z 224 for C₁₁H₁₁FO₃) and fragmentation patterns. Reference databases like NIST can aid interpretation .

Q. What thermodynamic properties (e.g., boiling point, stability) are critical for handling this compound?

Key data include:

- Boiling Point : Analogous fluorophenyl ethanones (e.g., 4'-fluoroacetophenone) have Tboil ~469 K .

- Stability : The dioxolane group may hydrolyze under acidic conditions; storage in anhydrous environments at –20°C is advised .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For example, derivatives like 1-(4-chloro-3-fluorophenyl)ethanone have been resolved with space group P1̄ and bond angles confirming planarity . Note that twinned crystals may require high-resolution data and iterative refinement .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

Q. How does the dioxolane moiety influence the compound’s reactivity in medicinal chemistry applications?

The dioxolane group enhances metabolic stability by resisting enzymatic hydrolysis. For instance, IU1—a structurally related USP14 inhibitor—leverages similar motifs for proteasomal interaction . Assays measuring enzyme inhibition (e.g., IC₅₀ via fluorescence polarization) can quantify this effect .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalytic Asymmetry : Chiral Lewis acids (e.g., BINOL-derived catalysts) may induce asymmetry during acylation.

- Chromatographic Resolution : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation. Purity >99% is achievable with iterative runs .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 250–270°C | Higher yields but risk decomposition |

| Catalyst | AlCl₃ (1.2 eq) | Maximizes electrophilic acylation |

| Solvent | Dichloromethane | Balances polarity and volatility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.